molecular formula C20H18BrN3O2 B606063 BHQ-O-5HT CAS No. 1417436-52-2

BHQ-O-5HT

Cat. No. B606063
M. Wt: 412.28
InChI Key: CCXVAJCOBSSSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BHQ-O-5HT is a photoactivatable form of serotonin.

Scientific Research Applications

Electrochemical Studies

Research involving BHQ-O-5HT includes electrochemical studies. For instance, studies have investigated the electrochemical behavior of antioxidants like tert-butylhydroquinone (BHQ) at modified electrodes, revealing insights into their redox properties and potential applications in sensing technologies (Michalkiewicz et al., 2004) (Lin et al., 2013).

Photolabile Protecting Groups

BHQ-O-5HT has been used to explore serotonin's role in physiological processes. By using light-activated serotonin, it's possible to study its influence on neural activity and embryonic development. This application demonstrates BHQ-O-5HT's utility in experimental biology and neuroscience (Rea et al., 2013).

Metabolic Studies

Studies have explored the metabolic pathways of compounds related to BHQ-O-5HT, such as butylated hydroxytoluene (BHT), and its transformation into metabolites like BHQ. These studies are crucial in understanding the biochemistry and potential biotransformation products of these substances (Yamamoto et al., 1991) (Tajima et al., 1983).

Analytical Chemistry Applications

BHQ-O-5HT and related compounds are also used in analytical chemistry, such as in the development of methods for determining antioxidants in food products. These methods are significant for food safety and quality control (Guo et al., 2006) (Ding & Zou, 2012).

Photolabile Protecting Group in Cell Physiology

BHQ-based photolabile protecting groups have been developed to regulate the action of biological effectors in cell and tissue culture with light, particularly with two-photon excitation. This application is highly relevant in cellular and molecular biology, allowing for precise control of biological processes (Zhu et al., 2006).

Energy Transfer Assays

In energy transfer assays, BHQ has been paired with lanthanide complexes to create oligonucleotide probes. This application is significant in bioanalytical chemistry for detecting and quantifying biological molecules (Johansson et al., 2004).

properties

CAS RN

1417436-52-2

Product Name

BHQ-O-5HT

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.28

IUPAC Name

2-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]methyl]-8-bromo-7-quinolinol

InChI

InChI=1S/C20H18BrN3O2/c21-19-18(25)6-2-12-1-3-14(24-20(12)19)11-26-15-4-5-17-16(9-15)13(7-8-22)10-23-17/h1-6,9-10,23,25H,7-8,11,22H2

InChI Key

CCXVAJCOBSSSOW-UHFFFAOYSA-N

SMILES

OC1=CC=C2C=CC(COC3=CC4=C(NC=C4CCN)C=C3)=NC2=C1Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BHQ-O-5HT;  BHQ O 5HT;  BHQO5HT; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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